

Chemical Properties of 4-Fluoromethylphenidate: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *4-Fluoromethylphenidate*

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Abstract

4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate. A comprehensive understanding of its chemical properties, particularly solubility and stability, is paramount for its use in research and potential development. This technical guide provides an in-depth overview of the known and predicted solubility and stability characteristics of 4F-MPH. While quantitative experimental data for 4F-MPH is limited in publicly accessible literature, this guide synthesizes available information, draws inferences from the closely related compound methylphenidate, and presents detailed experimental protocols for the systematic evaluation of these critical parameters.

Introduction

4-Fluoromethylphenidate (4-FMPH) is a substituted phenidate that has gained attention as a research chemical.^[1] Its structure, featuring a fluorine atom on the phenyl ring, differentiates it from its well-known counterpart, methylphenidate. This structural modification can influence its physicochemical properties, including solubility and stability, which are fundamental for designing analytical methods, developing formulations, and interpreting toxicological and pharmacological data. This guide aims to provide a thorough technical resource on the solubility and stability of 4F-MPH.

Chemical Identity

- IUPAC Name: methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate[2]
- Chemical Formula: C₁₄H₁₈FNO₂[2]
- Molecular Weight: 251.30 g/mol
- Appearance: White crystalline powder[3]
- pKa (predicted): 9.49 ± 0.10[3]

Solubility Profile

Precise quantitative solubility data for **4-Fluoromethylphenidate** in various solvents is not extensively reported in peer-reviewed literature. However, based on available information and the chemical structure, a qualitative and predicted solubility profile can be established.

Table 1: Solubility of **4-Fluoromethylphenidate**

Solvent	Qualitative Solubility	Notes
Water	Insoluble/Slightly Soluble	One study noted differential solubility of diastereomers in water. ^[4] The hydrochloride salt is expected to have higher aqueous solubility.
Methanol	Soluble	A study observed differing solubility for two powdered 4F-MPH products, later identified as different diastereomeric compositions. ^[4]
Ethanol	Soluble	Generally considered soluble in lower-chain alcohols.
Dimethyl Sulfoxide (DMSO)	Soluble	Expected to be soluble based on its utility as a solvent for a wide range of organic compounds.
Dichloromethane	Soluble	Used as an extraction solvent for the free base form. ^[4]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of **4-Fluoromethylphenidate** in various solvents.

Objective: To determine the concentration of a saturated solution of 4F-MPH in a specific solvent at a controlled temperature.

Materials:

- **4-Fluoromethylphenidate** (analytical standard)
- Selected solvents (e.g., purified water, methanol, ethanol, DMSO)

- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of 4F-MPH to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
- Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow for equilibrium to be reached.
- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4F-MPH.
- Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Stability Profile

Specific stability-indicating studies for **4-Fluoromethylphenidate** are not readily available. However, extensive research on methylphenidate provides valuable insights into the potential degradation pathways of 4F-MPH. The primary route of degradation for methylphenidate is the hydrolysis of the methyl ester to form ritalinic acid, a reaction that is significantly influenced by pH.[5][6]

Table 2: Predicted Stability of **4-Fluoromethylphenidate** under Forced Degradation Conditions

Condition	Predicted Stability	Likely Degradation Product(s)
Acidic Hydrolysis (e.g., 0.1 M HCl, heat)	Relatively Stable	Minor hydrolysis to 4-fluororitalinic acid may occur under harsh conditions.
Basic Hydrolysis (e.g., 0.1 M NaOH, heat)	Unstable	Significant and rapid hydrolysis to 4-fluororitalinic acid is expected.
Oxidative (e.g., 3% H ₂ O ₂ , heat)	Likely Stable	The molecule lacks readily oxidizable functional groups.
Thermal (e.g., 60-80 °C, solid state)	Likely Stable	The melting point of the HCl salt is high (202-204 °C for the (±)-threo diastereomer), suggesting good thermal stability.[2][4]
Photolytic (e.g., ICH Q1B conditions)	To be determined	The aromatic ring may confer some photosensitivity.

Experimental Protocol for Forced Degradation Study

This protocol describes a comprehensive forced degradation study to identify the degradation products and pathways of **4-Fluoromethylphenidate** and to develop a stability-indicating analytical method.

Objective: To investigate the stability of 4F-MPH under various stress conditions as mandated by ICH guidelines.

Materials:

- **4-Fluoromethylphenidate** (analytical standard)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- pH meter
- Thermostatic oven
- Photostability chamber
- HPLC-UV/MS system

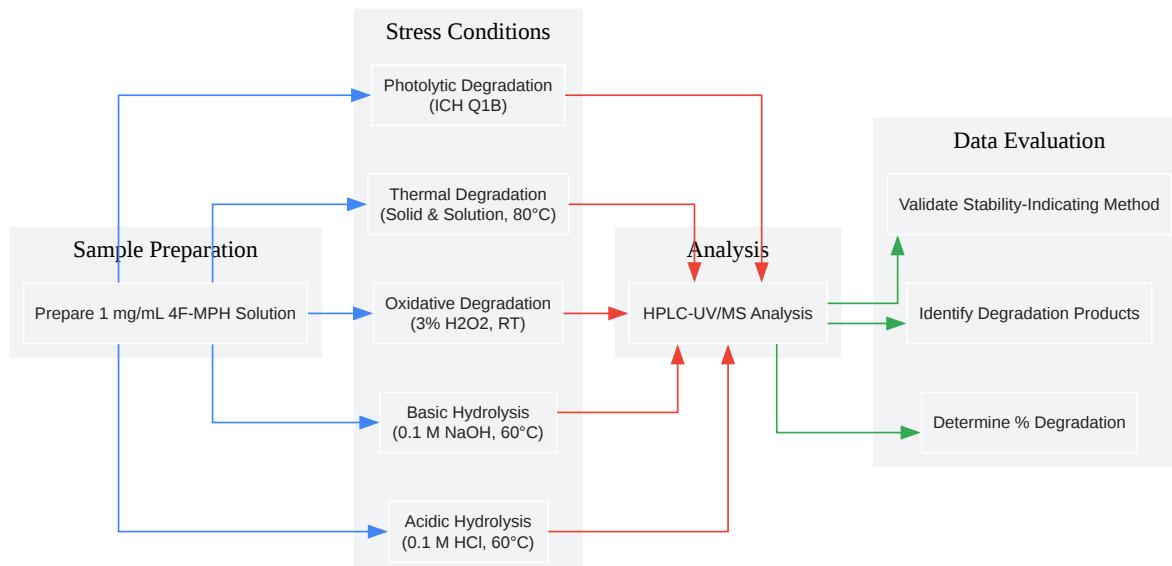
Procedure:

- Sample Preparation: Prepare solutions of 4F-MPH in a suitable solvent (e.g., a mixture of water and an organic co-solvent) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified period.
 - Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.
 - Oxidative Degradation: Treat the sample solution with 3% H₂O₂ and store at room temperature or with gentle heating.
 - Thermal Degradation (Solid State): Expose the solid drug substance to dry heat (e.g., 80 °C) in an oven.

- Thermal Degradation (Solution): Heat the drug solution at 60-80 °C.
- Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. An HPLC-MS system is highly recommended for the identification of degradation products.
- Data Evaluation:
 - Determine the percentage of degradation of 4F-MPH.
 - Identify and characterize any significant degradation products.
 - Assess the peak purity of the parent drug peak to ensure the analytical method is stability-indicating.

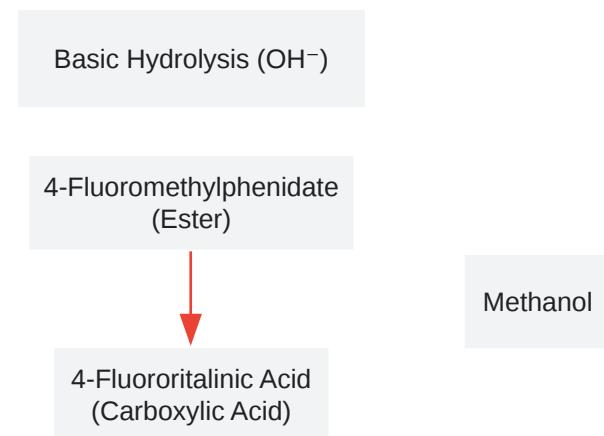
Visualizations

Workflow for Forced Degradation Study

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Caption: Workflow for a forced degradation study of **4-Fluoromethylphenidate**.

Presumed Primary Degradation Pathway of 4-Fluoromethylphenidate



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Caption: Presumed base-catalyzed hydrolysis of **4-Fluoromethylphenidate**.

Conclusion

The solubility and stability of **4-Fluoromethylphenidate** are critical parameters that influence its handling, analysis, and potential applications. While quantitative data remains scarce, this technical guide provides a comprehensive overview based on available information and analogies to structurally related compounds. The provided experimental protocols offer a systematic approach for researchers to generate robust and reliable data on the solubility and stability of 4F-MPH. Further research is warranted to fully characterize these properties, which will be invaluable to the scientific community.

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